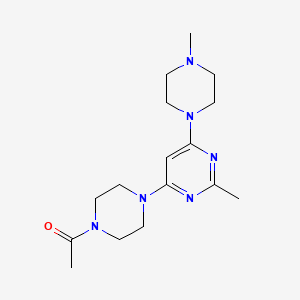
1-(4-chlorophenyl)-4-(2,5-dimethyl-3-furoyl)-5-methyl-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to "1-(4-chlorophenyl)-4-(2,5-dimethyl-3-furoyl)-5-methyl-2-piperazinone" involves complex organic reactions, including the use of piperazine as a core scaffold. For instance, the synthesis of 4-[(4'-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines has been documented, where the structures of the products were elucidated by IR, 1HNMR, Mass spectral data, and elemental analysis, indicating a meticulous approach to achieving desired molecular configurations (J.V.Guna et al., 2009).
Molecular Structure Analysis
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives are pivotal in synthesizing compounds with potential biological activities. The reactions include alkylation, acidulation, reduction of nitro groups, and more, to achieve the desired chemical structure, as demonstrated in studies on the synthesis of dichlorophenylpiperazine derivatives (Z. Quan, 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, crystalline structure, and melting points, are crucial for understanding their behavior in different environments and potential applications. Investigations into the crystal structure and magnetic properties of certain piperazine derivatives reveal the interactions at play and the conditions under which these compounds stabilize, offering insight into their physical characteristics (L. Khedhiri et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, potential for forming hydrogen bonds, and the ability to undergo various chemical transformations, are fundamental to the application of these compounds in synthesis and potential therapeutic uses. Research on the synthesis and molecular docking study of piperazine derivatives as therapeutic agents for Alzheimer’s disease highlights the significance of understanding these chemical properties (G. Hussain et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research focusing on compounds with similar structures has identified potential antimicrobial properties. For example, studies on various piperazine derivatives have shown moderate antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. These findings suggest a potential for such compounds, including "1-(4-chlorophenyl)-4-(2,5-dimethyl-3-furoyl)-5-methyl-2-piperazinone," to serve as frameworks for developing new antimicrobial agents (Savaliya et al., 2009); (Guna et al., 2009).
Antibacterial and Antifungal Activities
Novel compounds incorporating piperazine linkers have been synthesized and tested for their antibacterial and antifungal efficacies. These studies highlight the potential of piperazine-based compounds to inhibit bacterial biofilm formation and target specific bacterial enzymes, indicating a promising area for further research into similar compounds for treating bacterial infections and preventing biofilm-associated diseases (Mekky & Sanad, 2020).
Synthesis and Chemical Modification
The synthesis and chemical modification of related compounds have been extensively explored, yielding insights into potential pathways for enhancing their biological activities or altering their physicochemical properties. Such research underlines the importance of synthetic chemistry in developing novel therapeutics and materials with tailored functionalities (Zhang et al., 2002).
Pharmaceutical Intermediates
Research into the synthesis of piperazine derivatives has also shed light on their role as pharmaceutical intermediates. These compounds serve as crucial building blocks in the synthesis of various drugs, highlighting their significance in drug development processes (Quan, 2006).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-(2,5-dimethylfuran-3-carbonyl)-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11-9-21(15-6-4-14(19)5-7-15)17(22)10-20(11)18(23)16-8-12(2)24-13(16)3/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHGUISUUWROOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C(OC(=C2)C)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513128.png)

![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)
![3,3-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5513154.png)
![3-(4-fluorophenyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513159.png)
![7-allyl-6-(3-chlorophenyl)-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5513160.png)
![1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5513162.png)
![N'-[4-(benzyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5513174.png)

![N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5513197.png)
![N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513201.png)
![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5513203.png)
![4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-(2-thienyl)-1,3-thiazole](/img/structure/B5513209.png)
![2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide](/img/structure/B5513216.png)